molecular formula C9H6N4O4Se B035252 Bis-(N,N'-uracil-1-yl)selenoxomethane CAS No. 111128-91-7

Bis-(N,N'-uracil-1-yl)selenoxomethane

Cat. No. B035252
M. Wt: 313.14 g/mol
InChI Key: DGGKWJLAEYRIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(N,N'-uracil-1-yl)selenoxomethane, also known as BUSM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selenium-containing molecule that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood. However, it has been suggested that Bis-(N,N'-uracil-1-yl)selenoxomethane may act as a prodrug that is activated by cellular enzymes. Once activated, Bis-(N,N'-uracil-1-yl)selenoxomethane may generate reactive oxygen species that can induce cell death in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that Bis-(N,N'-uracil-1-yl)selenoxomethane can induce apoptosis, or programmed cell death, in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been shown to inhibit the growth of bacteria and fungi. In addition, Bis-(N,N'-uracil-1-yl)selenoxomethane has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bis-(N,N'-uracil-1-yl)selenoxomethane in lab experiments is its relatively low toxicity compared to other selenium-containing compounds. However, the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane can be challenging, and the yield can vary depending on the method used. In addition, the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Bis-(N,N'-uracil-1-yl)selenoxomethane. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as a fungicide and herbicide in agriculture. Additionally, further research is needed to better understand the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane and its potential applications in material science.

Synthesis Methods

There have been several methods developed for the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane. One of the most commonly used methods involves the reaction of uracil with selenium dioxide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of uracil with selenium chloride in the presence of a base such as potassium carbonate. The yield of Bis-(N,N'-uracil-1-yl)selenoxomethane using these methods varies from 25% to 90%.

Scientific Research Applications

Bis-(N,N'-uracil-1-yl)selenoxomethane has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been studied for its antibacterial and antifungal properties. In agriculture, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use as a fungicide and herbicide. In material science, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use in the synthesis of nanoparticles.

properties

CAS RN

111128-91-7

Product Name

Bis-(N,N'-uracil-1-yl)selenoxomethane

Molecular Formula

C9H6N4O4Se

Molecular Weight

313.14 g/mol

IUPAC Name

1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione

InChI

InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17)

InChI Key

DGGKWJLAEYRIPY-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O

Other CAS RN

111128-91-7

synonyms

is-(N,N'-uracil-1-yl)selenoxomethane
BNN selenoxomethane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.